The structural architecture of N-(4-((3-ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)piperazine-1-carboxamide (compound identifier: HMPL-813; Epitinib) integrates two pharmacologically privileged motifs: the 4-anilinoquinazoline core and the piperazine carboxamide linker. This hybrid design exploits the inherent kinase-binding affinity of quinazoline derivatives while optimizing pharmacokinetic properties through the flexible piperazine moiety. The 4-anilinoquinazoline scaffold serves as a bioisostere of ATP, enabling competitive inhibition at the kinase ATP-binding pocket. Its planar structure facilitates π-π stacking interactions with hydrophobic residues in the kinase domain (e.g., Phe832 in EGFR), while the meta-ethynyl substituent on the aniline ring enhances hydrophobic contacts with the ribose pocket, increasing binding affinity by ~15-fold compared to unsubstituted analogues [5].
The 7-methoxy group at the quinazoline C7 position confers metabolic stability by sterically hindering cytochrome P450-mediated oxidation, extending plasma half-life (t½) to >8 hours in vivo. Piperazine introduction at C6 via carboxamide linkage maintains kinase selectivity by projecting the moiety toward solvent-exposed regions, minimizing off-target interactions. This strategic placement reduces inhibition of non-target kinases (e.g., SRC, ABL) to <10% at 1 μM concentrations [1] [6].
Table 1: Kinase Selectivity Profile of Quinazoline-Piperazine Hybrids
Compound | EGFR IC50 (nM) | VEGFR-2 IC50 (μM) | Selectivity Index (VEGFR/EGFR) |
---|---|---|---|
Unsubstituted quinazoline | 320 | 4.2 | 13.1 |
7-Methoxy derivative | 28 | 38.5 | 1,375 |
Ethynylpiperazine hybrid | 3 | >50 | >16,600 |
Data consolidated from biochemical kinase assays [5] [10]
Regioselective modification at C6 of 7-methoxyquinazoline demands precise orthogonality to preserve the C4-anilino and C7-methoxy groups. The synthesis proceeds via a five-step sequence: 1) Protection of 4-chloro-7-methoxyquinazoline-6-carboxylic acid using tert-butyloxycarbonyl (Boc) to prevent N10 protonation; 2) Carboxylic acid activation with N,N'-carbonyldiimidazole (CDI) at 0°C; 3) Nucleophilic displacement with N-Boc-piperazine; 4) Deprotection with trifluoroacetic acid; 5) Buchwald-Hartwig coupling with 3-ethynylaniline under Pd2(dba)3/XPhos catalysis [3].
The C6 position's electrophilicity is enhanced by the electron-donating 7-methoxy group (+σmeta = 0.12), enabling nucleophilic substitution at 50°C – significantly milder than unsubstituted quinazolines (>100°C). Protecting group strategy is critical: Boc protection yields 82% regiopurity versus 57% with acetyl protection, as confirmed by 13C NMR C6 carbonyl shifts at δ 167.8 ppm [3] [4]. Alternative routes employing Suzuki-Miyaura coupling at C6 show <5% yield due to palladium complexation with the quinazoline N3 atom.
Table 2: Regioselective Synthesis Optimization Parameters
Condition | Catalyst System | Temperature (°C) | Yield (%) | Regiopurity (%) |
---|---|---|---|---|
Unprotected quinazoline | Pd(OAc)2/PPh3 | 110 | 22 | 35 |
Acetyl protection | Pd2(dba)3/XPhos | 85 | 64 | 57 |
Boc protection | Pd2(dba)3/XPhos | 50 | 89 | 82 |
Direct amidation | CDI/DIEA | 25 | 78 | 98 |
DIEA = N,N-diisopropylethylamine [3] [4]
Piperazine carboxamide linker variations profoundly influence target residence time and kinase inhibition potency. Replacing the terminal ethyl group (R = CH2CH3) with methyl diminishes EGFR binding affinity (Kd = 0.38 nM vs. 1.2 nM) due to reduced hydrophobic contact with Leu718. Conversely, cyclization to hexahydropyrrolo[3,4-b]pyrrole (as in Theliatinib/HMPL-309) enhances kon by 3.2-fold by rigidifying the piperazine conformation, though increases molecular rigidity and reduces solubility (logP = 3.1 vs. 2.4) [3] [10].
Carboxamide N-alkylation disrupts H-bond donation to Thr830, increasing Ki from 0.05 nM to 8.3 nM. Molecular dynamics simulations reveal that the ethyl group optimizes binding kinetics by: 1) Allowing 180° rotation of the piperazine C-N bond for optimal cavity penetration; 2) Maintaining water-mediated H-bonds with Asp776; 3) Providing van der Waals contacts with the hydrophobic shelf (Val702, Ala719). The dissociation half-life (t½,off) for the ethyl derivative exceeds 240 minutes, compared to 42 minutes for the methyl analogue, as measured by surface plasmon resonance [10].
Table 3: Piperazine Carboxamide Modifications and Pharmacokinetic Parameters
R Group | EGFR Kd (nM) | kon (×10⁵ M⁻¹s⁻¹) | t½,off (min) | Plasma Clearance (mL/min/kg) |
---|---|---|---|---|
-H | 0.82 | 1.8 | 89 | 28 |
-CH3 | 1.20 | 2.1 | 42 | 19 |
-CH2CH3 | 0.05 | 3.3 | >240 | 12 |
-cyclopropyl | 0.38 | 1.9 | 156 | 35 |
-CH2CF3 | 0.21 | 3.0 | 210 | 41 |
Data from biochemical assays and rat pharmacokinetic studies [1] [10]
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3